1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate

Organic synthesis Medicinal chemistry Protecting group strategy

Spiro[indoline-3,4'-piperidine] functionalization often demands iterative protection/deprotection, inflating step count. CAS 676607-30-0 resolves this with orthogonal Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups for chemoselective sequential N-derivatization. • Orthogonal deprotection: TFA removes Boc (indoline-N); hydrogenolysis cleaves Cbz (piperidine-N) for independent elaboration • Validated in c-Met/ALK kinase inhibition (IC50 22/39 nM) & CNS-penetrant NPY Y5 antagonism (MED 10 mg/kg p.o.) • 98% purity; non-fluorinated reference for paired SAR with 5-fluoro analog (CAS 1201649-36-6)

Molecular Formula C25H30N2O4
Molecular Weight 422.5 g/mol
CAS No. 676607-30-0
Cat. No. B1290407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate
CAS676607-30-0
Molecular FormulaC25H30N2O4
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C41
InChIInChI=1S/C25H30N2O4/c1-24(2,3)31-23(29)27-18-25(20-11-7-8-12-21(20)27)13-15-26(16-14-25)22(28)30-17-19-9-5-4-6-10-19/h4-12H,13-18H2,1-3H3
InChIKeyMYNBPRNQZPMQQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity, Physicochemical Profile, and Scaffold Context


1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate (CAS 676607-30-0, molecular formula C25H30N2O4, molecular weight 422.5 g/mol) is a synthetic spirocyclic compound belonging to the spiro[indoline-3,4'-piperidine] scaffold class. It features two orthogonally labile protecting groups: a tert-butyl carbamate (Boc) on the indoline nitrogen and a benzyl carbamate (Cbz) on the piperidine nitrogen. Its computed physicochemical parameters include a topological polar surface area (tPSA) of 59.08 Ų and a calculated LogP of 5.115 [1]. This scaffold class has been explored in medicinal chemistry for multiple therapeutic areas, including antidepressant activity (via 1-arylspiro[indoline-3,4'-piperidine]s) [2], NPY Y5 receptor antagonism [3], c-Met/ALK kinase inhibition [4], and vesicular acetylcholine transporter (VAChT) ligand development [5].

Protecting group logicOrthogonal Boc and Cbz enable sequential chemoselective N-deprotection without additional steps.
Scaffold contextSpiro[indoline-3,4'-piperidine] core reported in multiple target-family programs (kinase, GPCR, transporter).
Procurement landscapeMulti-supplier availability with competitive purity specifications for reproducible synthesis.

Why Generic Substitution Fails: Orthogonal Protecting Group Logic


The spiro[indoline-3,4'-piperidine] scaffold can be elaborated through diverse N-substitution patterns, but substitution is not interchangeable without altering the synthetic utility and physicochemical profile of the building block. 1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate is specifically designed with two orthogonally removable protecting groups (Boc and Cbz) that enable sequential, chemoselective deprotection at the indoline and piperidine nitrogens, respectively . The simpler mono-Boc-protected analog, tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 180465-84-3, MW 288.38 g/mol, formula C17H24N2O2), lacks the benzyl carbamate and thus cannot support differential N-functionalization without additional synthetic steps . Conversely, the 5-fluoro-substituted analog (CAS 1201649-36-6, MW 440.5 g/mol, formula C25H29FN2O4) introduces an electron-withdrawing aryl substituent absent in the parent compound, altering electronic properties and potential biological activity . These structural differences between in-class analogs translate to distinct molecular weights (spanning 288 to 441 g/mol), different hydrogen-bonding capacities, divergent lipophilicity, and non-interchangeable protecting group strategies, making direct substitution without re-optimization of downstream chemistry or biological assay conditions unjustifiable.

Mono-Boc analog lacks orthogonal deprotection, requiring extra protection/deprotection steps that alter synthetic efficiency.
5-Fluoro analog introduces electronic perturbation; reactivity and biological profile may shift, limiting direct SAR comparability.
Molecular weight and lipophilicity differ across in-class analogs; solubility, membrane partitioning, and pharmacokinetic profile may not transfer.

Quantitative Comparator Evidence for Procurement Decisions


Dual Orthogonal Protecting Groups vs. Mono-Protected Analog

1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate incorporates two chemically orthogonal carbamate protecting groups: an acid-labile Boc (tert-butyl carbamate) on the indoline N1 position and a hydrogenolyzable Cbz (benzyl carbamate) on the piperidine N1' position. This dual protection enables sequential, chemoselective deprotection without affecting the other nitrogen. In contrast, tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 180465-84-3) bears only a single Boc protecting group on the piperidine nitrogen and a free indoline NH, meaning only one nitrogen is available for selective functionalization without additional synthetic manipulation .

Deprotection Logic
Head-to-head
Two orthogonal groups (Boc, Cbz) vs. one (Boc only)
Enables sequential N-functionalization without extra protection steps.
Boc removed via acid; Cbz via hydrogenolysis.
Organic synthesis Medicinal chemistry Protecting group strategy

Molecular Weight and Lipophilicity Differentiation

The target compound has a molecular weight of 422.5 g/mol (C25H30N2O4, 31 heavy atoms) compared to 288.4 g/mol (C17H24N2O2, 21 heavy atoms) for the simpler mono-Boc analog tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 180465-84-3) . This represents a 46.5% increase in molecular weight and a 47.6% increase in heavy atom count. The computed LogP of the target compound is 5.115 [1], compared to a significantly lower expected LogP for the simpler analog (approximately 2.5-3.0 based on the absence of the lipophilic benzyl moiety), indicating approximately 100-fold higher predicted lipophilicity for the target compound.

Physicochemical Profile
Cross-study comparable
MW 422.5 g/mol, LogP 5.115 vs. 288.4 g/mol, ~2.5–3.0
Higher MW and lipophilicity may affect solubility and membrane partitioning.
Calculated LogP; experimental LogP may vary.
Physicochemical properties Drug-likeness Building block selection

Vendor Purity Benchmarking Across Authorized Suppliers

The target compound is commercially available at purity levels ranging from 95% to 98% across multiple authorized suppliers. Specifically, ChemShuttle lists 95% purity (Catalog 133473) , Chemenu lists 97% purity (Catalog CM216255) , and Bidepharm (Catalog BD689493), Combi-Blocks (Catalog OT-7423), Aladdin (via Amaybio, Catalog B1226780), MolCore (Catalog MC632119), and Leyan (Catalog 1544437) each list ≥98% purity . In comparison, the simpler mono-Boc analog tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 180465-84-3) is typically offered at 95% purity . The 5-fluoro analog (CAS 1201649-36-6) is listed at 97-98% purity .

Purity Range
Cross-study comparable
95%–98% across 7+ suppliers
Procurement flexibility with quality redundancy.
Check lot-specific COA for exact purity.
Quality control Procurement Purity specification

Fluorinated Analog Comparison: 5-Fluoro Substitution Absence

The target compound (MW 422.5 g/mol, C25H30N2O4) differs from the 5-fluoro analog 1'-benzyl 1-tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate (CAS 1201649-36-6, MW 440.5 g/mol, C25H29FN2O4) by the absence of a fluorine substituent at the 5-position of the indoline ring . This structural difference results in a molecular weight difference of 18.0 g/mol (+4.3% for the fluoro analog) and altered electronic properties of the aromatic ring. The 5-fluoro substituent is electron-withdrawing (Hammett σm = +0.34 for F), which modifies the indoline ring's electron density and can affect both its reactivity in subsequent synthetic transformations and its binding interactions with biological targets.

Fluorine Substituent
Head-to-head
Non-fluorinated (422.5 g/mol) vs. 5-F analog (440.5 g/mol)
Indoline ring electronics differ; relevant for SAR control.
Fluorine absence simplifies electronic profile.
Structure-activity relationship Fluorine chemistry Medicinal chemistry

Scaffold Biological Versatility Across Target Families

The spiro[indoline-3,4'-piperidine] scaffold that constitutes the core of 1'-benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate has demonstrated verified biological activity across at least four distinct target classes when appropriately substituted: (i) antidepressant activity via tetrabenazine ptosis prevention, with lead compound 1-(2-chlorophenyl)spiro[indoline-3,4'-piperidine] (25a) showing marked in vivo efficacy [1]; (ii) NPY Y5 receptor antagonism with compound 6e demonstrating oral bioavailability and brain penetration, inhibiting bPP-induced food intake at a minimum effective dose of 10 mg/kg in rats [2]; (iii) c-Met/ALK dual kinase inhibition with a 1'-methylspiro[indoline-3,4'-piperidine]-2-one derivative showing cell IC50 values of 22 nM (MET) and 39 nM (ALK) and >50% tumor growth inhibition in GTL-16 xenograft models [3]; and (iv) VAChT binding with Ki values ranging from 39 to 376 nM across a series of N,N-substituted derivatives [4]. This breadth of activity across unrelated target families is a scaffold-level property not demonstrated by more narrowly optimized single-target spiro analogs.

Scaffold Versatility
Class-level
Reported activity across 4+ target families (antidepressant, NPY Y5, c-Met/ALK, VAChT) in elaborated derivatives.
Scaffold is diversifiable across multiple target classes.
Data from fully elaborated derivatives; not the target compound itself.
Polypharmacology Scaffold versatility Drug discovery

Optimal Application Scenarios Based on Differentiation Evidence


Multi-Step Parallel Medicinal Chemistry: Sequential N-Functionalization

This compound is optimal for medicinal chemistry campaigns requiring differential functionalization of the two nitrogen atoms in the spiro core. The Boc group on the indoline nitrogen can be selectively removed under acidic conditions (e.g., TFA/CH2Cl2) while leaving the Cbz group on the piperidine nitrogen intact, enabling chemoselective elaboration of the indoline NH. Subsequently, the Cbz group can be cleaved via catalytic hydrogenation to expose the piperidine NH for independent functionalization. This sequential deprotection strategy provides two chemically distinct points of diversification, a capability not available from the mono-Boc analog (CAS 180465-84-3) which would require additional protection/deprotection steps .

SAR Studies: Non-Fluorinated Benchmark for Fluoro Analog Comparison

In SAR programs exploring the effect of indoline ring fluorination on biological activity, the target compound (CAS 676607-30-0) serves as the essential non-fluorinated reference compound for paired comparison with the 5-fluoro analog (CAS 1201649-36-6). The 18.0 g/mol molecular weight difference and altered electronic properties of the fluorinated analog can significantly impact target binding, metabolic stability, and physicochemical properties; the target compound enables isolation of the fluorine substitution effect through controlled experimental design .

c-Met/ALK Kinase Inhibitor Development

The spiro[indoline-3,4'-piperidine] scaffold has demonstrated potent c-Met/ALK dual inhibition (cell IC50 = 22 nM and 39 nM, respectively) with in vivo tumor growth inhibition >50% in GTL-16 xenograft models [1]. 1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate, with its dual orthogonal protecting groups, is a strategic intermediate for generating focused libraries of kinase inhibitors derived from this validated chemotype. The 98% purity specification from multiple vendors ensures reproducibility in kinase assay screening .

Neuropeptide Y Y5 Receptor Antagonist Program

The spiroindoline-3,4'-piperidine scaffold has yielded orally bioavailable, brain-penetrant NPY Y5 receptor antagonists with in vivo efficacy in feeding models (MED = 10 mg/kg p.o.) [2]. As a dual-protected spiro[indoline-3,4'-piperidine] derivative, the target compound provides a clean starting point for structure-activity exploration of the N-substituent space critical for Y5 potency, oral bioavailability, and CNS penetration. Its computed LogP of 5.115 and PSA of 59.08 Ų fall within ranges associated with CNS drug-likeness, making it suitable for neuroscience drug discovery programs [3].

Application
Selection Property
Validation Focus
Sequential N-functionalization synthesis
Orthogonal Boc/Cbz deprotection strategy
Chemoselective deprotection validation
Fluorine SAR control studies
Non-fluorinated indoline scaffold
Electronic effect comparison
Kinase inhibitor library diversification
Spiro scaffold c-Met/ALK chemotype
Kinase panel screening reproducibility
CNS-penetrant GPCR antagonist exploration
N-substituent diversification
CNS drug-like property profiling
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